molecular formula C5H10ClNO4 B095070 Dimethyl aminomalonate hydrochloride CAS No. 16115-80-3

Dimethyl aminomalonate hydrochloride

Cat. No.: B095070
CAS No.: 16115-80-3
M. Wt: 183.59 g/mol
InChI Key: QWNDKNJSEWOEDM-UHFFFAOYSA-N
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Description

Dimethyl aminomalonate hydrochloride is a hydrochloride salt of a dialkyl aminomalonate.

Properties

IUPAC Name

dimethyl 2-aminopropanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-9-4(7)3(6)5(8)10-2;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDKNJSEWOEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936455
Record name Dimethyl aminopropanedioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16115-80-3
Record name Propanedioic acid, 2-amino-, 1,3-dimethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16115-80-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16115-80-3
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Record name Dimethyl aminopropanedioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl aminomalonate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.606
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common synthetic applications of Dimethyl aminomalonate hydrochloride?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it can be used to synthesize pyroglutamic acid derivatives []. A recent study demonstrated its use in the synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, employing an enantioselective Michael-Proton Transfer-Lactamization reaction []. Furthermore, it acts as a precursor in the synthesis of heterocyclic compounds like 1,3,5,7‐Tetraoxoperhydroimidazo[1,5‐c]imidazole. This synthesis involves a condensation reaction with phenyl isocyanate under heated conditions in the presence of a base like triethylamine or pyridine [].

Q2: Can you elaborate on the structural features of this compound that make it suitable for these reactions?

A2: While the provided abstracts don't delve into the detailed spectroscopic analysis of this compound, its structure can be inferred from its reactions. The presence of a nucleophilic amine group and two ester groups allows for diverse reactivity. In the synthesis of pyroglutamic acid derivatives, the amine likely participates in a Michael addition followed by intramolecular cyclization to form the lactam ring []. Similarly, in the synthesis of the imidazo[1,5-c]imidazole scaffold, the amine group reacts with the isocyanate functionality, highlighting its role in heterocycle formation [].

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